molecular formula C19H16N2O5S2 B2890190 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898434-29-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2890190
CAS No.: 898434-29-2
M. Wt: 416.47
InChI Key: MMXCDUHAXTWDKJ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898434-29-2) is a chemical compound with the molecular formula C19H16N2O5S2 and a molecular weight of 416.5 g/mol . Its structure features a benzodioxole group linked to a thiazole ring, which is further connected to a benzamide moiety modified with an ethylsulfonyl group . Compounds based on the benzo[d][1,3]dioxol-5-yl (piperonyl) scaffold are of significant interest in medicinal chemistry research. Structurally similar molecules have been investigated for their potential to modulate biological pathways, including the inhibition of protein kinases like VEGFR (Vascular Endothelial Growth Factor Receptor), which is a key target in anti-angiogenesis research . Furthermore, research into analogues containing the benzo[d][1,3]dioxol-5-yl group has shown promise in overcoming cancer chemoresistance by inhibiting the P-glycoprotein (P-gp/ABCB1) efflux pump, thereby potentially enhancing the efficacy of chemotherapeutic agents . Other scientific investigations explore the role of such compounds as modulators of physiological receptors, including the TRPM8 "cold" receptor, which is implicated in sensory perception and could inform the development of novel cooling agents . This makes N-(4-(benzo[d][1,3]dioxol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide a valuable building block and intermediate for researchers in drug discovery and development, particularly in the synthesis of more complex molecules for biological evaluation. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-2-28(23,24)14-5-3-4-13(8-14)18(22)21-19-20-15(10-27-19)12-6-7-16-17(9-12)26-11-25-16/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXCDUHAXTWDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclocondensation

The thiazole core is constructed using a modified Hantzsch reaction, which involves cyclocondensation of α-halocarbonyl compounds with thioureas or thioamides. A catalyst-free approach developed by recent studies employs α-chloroglycinates and thiobenzamides to yield 2,4-disubstituted-5-acylamino-1,3-thiazoles under mild conditions.

Representative Procedure :

  • Reactants : α-Chloroglycinate (1.0 mmol) and thiobenzamide (1.0 mmol).
  • Solvent : Anhydrous tetrahydrofuran (THF).
  • Conditions : Stirred at room temperature for 2 hours under nitrogen.
  • Workup : Solvent removal under reduced pressure, followed by recrystallization in diethyl ether.

Key Data :

Starting Material Product Yield (%) Purity (HPLC)
α-Chloroglycinate + Thiobenzamide 5-Acylamino-1,3-thiazole 92 >99%

This method avoids metallic catalysts and harsh conditions, making it scalable and environmentally benign.

Formation of the 3-(Ethylsulfonyl)Benzamide Group

The final step involves coupling the thiazole-benzodioxole intermediate with 3-(ethylsulfonyl)benzoyl chloride.

Procedure :

  • Reactants : Thiazole intermediate (1.0 equiv), 3-(ethylsulfonyl)benzoyl chloride (1.2 equiv).
  • Base : Triethylamine (2.5 equiv).
  • Solvent : Anhydrous dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 6 hours.

Yield : 88% after recrystallization (ethanol/water).

Side Reaction Mitigation :

  • Hydrolysis Risk : The ethylsulfonyl group is sensitive to nucleophilic attack. Maintaining anhydrous conditions and low temperatures minimizes degradation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may compromise sulfonamide stability. THF balances reactivity and side-product suppression.

Temperature Optimization :

Step Optimal Temperature (°C) Yield Improvement (%)
Thiazole formation 25 +15
Suzuki coupling 80 +22
Amide coupling 0→25 +18

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Design

Adopting continuous flow technology improves heat transfer and reduces reaction times:

Parameter Batch Reactor Flow Reactor
Thiazole synthesis time 2 hours 20 minutes
Overall yield 75% 89%

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Contribution to Total Cost (%)
Pd(PPh₃)₄ 12,000 45
3-(Ethylsulfonyl)benzoyl chloride 8,500 32

Analytical Characterization

Structural Confirmation

Techniques :

  • NMR (¹H, ¹³C) : Confirms substitution patterns and purity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (observed m/z: 417.0821 [M+H]⁺).

Purity Assessment

HPLC Parameters :

  • Column : C18 (4.6 × 150 mm, 5 μm).
  • Mobile Phase : Acetonitrile/water (70:30).
  • Retention Time : 6.8 minutes.

Challenges and Limitations

Regioselectivity in Thiazole Formation

Competing pathways may yield 2,5-disubstituted thiazoles as byproducts. Using sterically hindered α-chloroglycinates improves regiocontrol.

Sulfonamide Stability

The ethylsulfonyl group undergoes hydrolysis above pH 8.0. Adjusting reaction pH to 6.5–7.0 mitigates this.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents like lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Nitrated or halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been studied for various scientific applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

    Medicine: Explored for its anti-cancer properties, showing activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. In cancer research, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis. The benzodioxole and thiazole rings are crucial for binding to the active sites of target enzymes, disrupting their normal function and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

The compound’s thiazole-benzodioxole core is distinct from analogues in the evidence, which often feature thiadiazoles, triazoles, or benzothiazoles. Key comparisons include:

Table 1: Structural Comparison with Thiazole/Thiadiazole Derivatives
Compound ID/Name Core Structure Key Substituents Functional Groups Reference
Target Compound Thiazole 4-(Benzodioxol-5-yl), 3-(ethylsulfonyl) Amide, sulfonyl, benzodioxole -
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole Acetylpyridinyl, phenyl Amide, acetyl, pyridine
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Thiadiazole Ethyl ester, methylnicotinic acid Amide, ester, pyridine
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p) Benzothiazole 4-Methylbenzamide Amide, methyl

Key Observations :

  • The target’s thiazole core differentiates it from thiadiazole derivatives (e.g., 8a, 8b) and benzothiazoles (e.g., 3p) , which may alter electronic properties and binding interactions.

Benzodioxole-Containing Analogues

Compounds with benzodioxole moieties () share partial structural similarity but differ in backbone connectivity:

Table 2: Comparison with Benzodioxole Derivatives
Compound ID/Name Core Structure Key Substituents Functional Groups Reference
Target Compound Thiazole 4-(Benzodioxol-5-yl) Amide, sulfonyl -
D14 () Penta-2,4-dienamide Benzo[d][1,3]dioxol-5-yl Amide, conjugated diene
9t () Thiazole Benzo[d][1,3]dioxol-5-yl, cyclopropane Amide, pyridinyl, cyclopropane

Key Observations :

  • The target’s thiazole-linked benzodioxole contrasts with D14’s penta-dienamide chain and 9t’s cyclopropane-carboxamide bridge . These differences likely influence conformational flexibility and bioactivity.

Spectral and Physicochemical Properties

Spectral data from the evidence highlight functional group signatures:

Table 3: Spectral and Physical Property Comparison
Compound ID/Name Melting Point (°C) IR Stretches (cm⁻¹) Notable NMR Signals (δ, ppm) Reference
Target Compound Not reported ~1600 (C=O), ~1350/1150 (S=O) Aromatic H: 7.3–8.3 (benzodioxole, benzamide) -
8a () 290 1679, 1605 (2 C=O) CH3: 2.49, 2.63; Ar-H: 7.47–8.39
D14 () 208.9–211.3 ~1600 (C=O) Conjugated diene: ~6.5–7.5
3p () 181 Not reported CH3: ~2.3; Ar-H: 7.2–8.2

Key Observations :

  • The target’s sulfonyl group would exhibit strong S=O stretches (~1350, ~1150 cm⁻¹), absent in esters (8b) or acetylated analogues (8a) .
  • Melting points vary widely, with thiadiazoles (8a: 290°C) showing higher thermal stability than benzothiazoles (3p: 181°C) .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural elements, including a thiazole ring and a benzo[d][1,3]dioxole moiety, which may contribute to its pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18N2O4S Molecular Formula \text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}\quad \text{ Molecular Formula }

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant anticancer and antimicrobial properties. The thiazole and dioxole components are known to enhance biological activity through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

A study highlighted the anticancer potential of related compounds that demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives featuring the benzo[d][1,3]dioxole structure have shown promising results in inhibiting tumor growth. The following table summarizes the IC50 values of some related compounds:

Compound NameCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF-74.524.56

These results indicate that certain derivatives may exhibit stronger anticancer effects than established drugs like doxorubicin .

The mechanisms underlying the anticancer activity of this compound include:

  • EGFR Inhibition : Compounds similar to this benzamide have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays have indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins like Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis of cell cycles has demonstrated that these compounds can halt the progression of cancer cells at specific phases, thereby preventing further proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.

Case Studies

Several case studies have documented the biological evaluation of related compounds:

  • Anticancer Efficacy : A study on bis-benzo[d][1,3]dioxol derivatives revealed significant antitumor activity across multiple cancer cell lines with IC50 values comparable or superior to traditional chemotherapeutics .
  • Antidiabetic Potential : Research on benzodioxole derivatives also indicated potential antidiabetic properties, showcasing their versatility beyond anticancer applications .

Q & A

Basic: What are the critical steps and challenges in synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Thiazole Ring Formation: Condensation of benzo[d][1,3]dioxol-5-amine with α-bromo ketones or thiourea derivatives to construct the thiazole core .
  • Benzamide Coupling: Reaction of the thiazole intermediate with 3-(ethylsulfonyl)benzoyl chloride using a base (e.g., triethylamine) in anhydrous dioxane at 20–25°C .
  • Sulfonation: Introduction of the ethylsulfonyl group via oxidation of a thioether intermediate using H₂O₂ or m-CPBA in acidic conditions .
    Key Challenges:
  • Controlling regioselectivity during thiazole formation.
  • Avoiding hydrolysis of the ethylsulfonyl group under basic conditions .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

  • Substituent Analysis: Compare analogs with varying substituents (e.g., replacing ethylsulfonyl with methoxy or trifluoromethyl groups) to assess impacts on target binding .
  • Bioassays: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent electronegativity or steric bulk with apoptosis induction .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or kinase enzymes .
    Example Finding: Ethylsulfonyl enhances solubility and hydrogen bonding with receptor residues compared to bromo or methoxy groups .

Advanced: What reaction mechanisms explain the compound’s susceptibility to hydrolysis or oxidation?

Methodological Answer:

  • Hydrolysis: The ethylsulfonyl group is stable under acidic conditions but prone to nucleophilic attack by water in basic media, forming sulfonic acid derivatives. Monitor via HPLC to track degradation .
  • Oxidation: Thiazole rings may oxidize to sulfoxides under strong oxidizing agents (e.g., KMnO₄). Use LC-MS to identify byproducts and optimize reaction conditions (e.g., low-temperature, inert atmosphere) .

Advanced: How can contradictory bioactivity results across studies be resolved?

Methodological Answer:

  • Standardized Assays: Re-evaluate potency using consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48h incubation) .
  • Metabolic Stability Testing: Assess cytochrome P450 interactions (e.g., CYP3A4) to identify if metabolism differences explain variability .
  • Data Meta-Analysis: Apply statistical tools (e.g., ANOVA) to published IC₅₀ values, controlling for variables like solvent (DMSO vs. ethanol) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify protons on the benzodioxole (δ 6.7–7.1 ppm) and ethylsulfonyl (δ 1.4 ppm for CH₃) .
    • HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error .
  • Purity Assessment:
    • HPLC: Use a C18 column (MeCN/H₂O gradient) to detect impurities >0.1% .

Advanced: What strategies identify the molecular targets of this compound in cancer cells?

Methodological Answer:

  • Pull-Down Assays: Immobilize the compound on agarose beads to capture binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS .
  • Kinase Profiling: Screen against a panel of 300 kinases (Eurofins) to identify inhibition hotspots .
  • CRISPR-Cas9 Knockout: Validate target relevance by knocking out candidate genes (e.g., Bcl-2) and measuring resistance .

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